molecular formula C10H21NO2 B12124534 2-[2-(2-Methoxyethoxy)ethyl]piperidine CAS No. 1152526-33-4

2-[2-(2-Methoxyethoxy)ethyl]piperidine

Cat. No.: B12124534
CAS No.: 1152526-33-4
M. Wt: 187.28 g/mol
InChI Key: HDBXCQLPCZWQHQ-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethyl]piperidine is a piperidine derivative featuring a methoxyethoxy ethyl side chain at the 2-position of the piperidine ring. This compound is characterized by its ether-linked substituent, which enhances solubility in polar solvents and influences its pharmacokinetic properties.

Properties

CAS No.

1152526-33-4

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethyl]piperidine

InChI

InChI=1S/C10H21NO2/c1-12-8-9-13-7-5-10-4-2-3-6-11-10/h10-11H,2-9H2,1H3

InChI Key

HDBXCQLPCZWQHQ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCC1CCCCN1

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(2-Methoxyethoxy)ethyl]piperidine typically involves the reaction of piperidine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

2-[2-(2-Methoxyethoxy)ethyl]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

Drug Development

2-[2-(2-Methoxyethoxy)ethyl]piperidine is utilized in the synthesis of various pharmaceuticals. Its structure allows for modification, making it a valuable scaffold in drug design. Research indicates that derivatives of this compound exhibit potential activity against neurological disorders, including Alzheimer's disease and depression.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of piperidine derivatives, including 2-[2-(2-Methoxyethoxy)ethyl]piperidine, which showed promising results in preclinical trials for neuroprotective effects .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity can be exploited to create various functional groups, enhancing its utility in synthetic pathways.

Data Table: Synthetic Routes

Reaction TypeDescription
AlkylationUsed to introduce alkyl chains into molecules
AcylationFacilitates the introduction of acyl groups
Nucleophilic SubstitutionActs as a nucleophile to form new bonds

Polymer Applications

In material science, 2-[2-(2-Methoxyethoxy)ethyl]piperidine is explored for its potential use in polymer formulations. Its properties can enhance the performance of polymers used in coatings and adhesives.

Case Study : Research published in Advanced Materials examined the incorporation of piperidine derivatives into polymer matrices to improve mechanical strength and thermal stability . The study demonstrated that adding this compound resulted in significant enhancements compared to traditional formulations.

Cosmetic Formulations

The compound's ability to modify skin feel and stability makes it valuable in cosmetic formulations. It acts as an emulsifier and stabilizer, contributing to the overall sensory profile of cosmetic products.

Data Table: Cosmetic Applications

Application TypeRole
EmulsifierStabilizes oil-water mixtures
Skin Conditioning AgentEnhances skin feel and moisture retention

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to interact with cholinesterase receptors, inhibiting their activity and leading to increased levels of acetylcholine in the synaptic cleft. This action is similar to that of other piperidine derivatives used in the treatment of neurological disorders .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Reference
2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride Additional ethoxy group in side chain C13H26ClNO3 Enhanced polarity; used in pharmaceutical intermediates (e.g., AFBOBETIN HYDROCHLORIDE) .
2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride Cyclohexyl group replaces methoxyethoxy C15H30ClNO Increased lipophilicity; potential CNS drug candidate due to improved blood-brain barrier penetration .
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine Substituent at 4-position of piperidine C12H25NO3 Positional isomerism alters binding affinity; lower melting point compared to 2-substituted analog .
2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride Allylphenoxy aromatic group C16H24ClNO Aromaticity enhances stability; used in agrochemicals or as a ligand in catalysis .
4-[(2-Ethoxyethoxy)methyl]piperidine Ethoxyethoxy group attached via methyl linker C10H21NO2 Branched structure increases steric hindrance; limited solubility in aqueous media .
2-[2-(1H-imidazol-1-yl)ethyl]piperidine Imidazole ring replaces ether group C10H17N3 Basic nitrogen enables hydrogen bonding; applications in coordination chemistry .

Key Comparative Insights

Polarity and Solubility: The methoxyethoxy ethyl chain in the target compound and its analogs (e.g., 2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride) increases hydrophilicity, making them suitable for aqueous formulations . In contrast, cyclohexyl or allylphenoxy substituents (e.g., 2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride) enhance lipophilicity, favoring membrane permeability .

Biological Activity: Positional isomerism (2- vs. 4-substitution on piperidine) significantly impacts receptor interactions. For example, 4-substituted analogs may exhibit reduced binding affinity compared to 2-substituted derivatives .

Pharmacokinetics: Hydrochloride salts (e.g., 2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride) improve stability and solubility, critical for drug delivery systems . Bulky substituents like cyclohexyl or allylphenoxy groups may slow metabolic clearance, extending half-life .

Synthetic Applications: Ethoxyethoxy derivatives are intermediates in synthesizing complex molecules like AFBOBETIN HYDROCHLORIDE, a diagnostic agent for Alzheimer’s disease . Allylphenoxy-containing analogs are explored in agrochemicals due to their stability under environmental conditions .

Biological Activity

2-[2-(2-Methoxyethoxy)ethyl]piperidine , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a unique structure that enhances its solubility and reactivity, making it a valuable candidate for various therapeutic applications.

The biological activity of 2-[2-(2-Methoxyethoxy)ethyl]piperidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate these targets, leading to various pharmacological effects such as:

  • Enzyme Inhibition/Activation : It may inhibit or activate enzymes involved in metabolic pathways, which can influence physiological processes such as inflammation and neurotransmission.
  • Neuroprotective Effects : Similar piperidine derivatives have shown potential in treating neurodegenerative disorders by acting on neurotransmitter systems .

Pharmacological Profiles

Research indicates that piperidine derivatives exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Properties : Studies have suggested that these compounds can possess significant antimicrobial effects, making them candidates for developing new antibiotics.
  • CNS Activity : The compound may exhibit antidepressant-like effects, comparable to existing antidepressants such as viloxazine, by modulating biogenic amine reuptake .
  • Potential for Alzheimer's Disease Therapy : Some piperidine derivatives have been explored for their ability to inhibit acetylcholinesterase, a target in Alzheimer's treatment .

Case Studies and Research Findings

  • Antidepressant Activity : A study on similar piperidine derivatives demonstrated their ability to inhibit reuptake mechanisms of neurotransmitters, suggesting potential use in treating depression .
  • Neuroprotective Studies : Research involving animal models has indicated that compounds with similar structures can protect neuronal cells from degeneration, supporting their use in neurodegenerative disease therapies .
  • Antimicrobial Efficacy : Laboratory tests have shown that certain piperidine derivatives exhibit antimicrobial activity against various pathogens, highlighting their potential in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Effects
3-(2-(2-Methoxyethoxy)ethyl)piperidineAntimicrobialInhibits growth of bacteria and fungi
IcaridinInsect repellentEffective against a wide range of insects
ViloxazineAntidepressantComparable efficacy in mood regulation

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(2-Methoxyethoxy)ethyl]piperidine, and what key reaction conditions influence yield and purity?

A common method involves nucleophilic substitution, where piperidine reacts with a methoxyethoxyethyl halide (e.g., chloride or bromide) under basic conditions. For example, sodium hydroxide in dichloromethane facilitates substitution, as demonstrated in analogous piperidine derivatives . Key factors include:

  • Stoichiometry : Excess piperidine (1.5–2.0 eq) ensures complete conversion of the halide.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation under reduced pressure (for volatile byproducts) is used to isolate the product. Yield optimization (60–85%) depends on careful control of these parameters .

Q. What spectroscopic techniques are most effective for characterizing 2-[2-(2-Methoxyethoxy)ethyl]piperidine, and what spectral signatures should researchers expect?

  • NMR Spectroscopy :
    • ¹H NMR : Piperidine ring protons appear as multiplets (δ 1.4–2.6 ppm). The methoxy group (OCH₃) resonates as a singlet at δ ~3.3 ppm, while ethyleneoxy (CH₂CH₂O) protons show signals at δ 3.4–3.7 ppm .
    • ¹³C NMR : The methoxy carbon appears at δ ~55 ppm, and the piperidine carbons are observed between δ 20–50 ppm .
  • IR Spectroscopy : Stretching vibrations for C-O (methoxy and ether groups) appear at 1100–1250 cm⁻¹, and N-H (piperidine) is visible at ~3300 cm⁻¹ .

Q. What are the recommended handling and storage protocols for 2-[2-(2-Methoxyethoxy)ethyl]piperidine to ensure laboratory safety?

  • Handling : Use nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid contact with strong acids/bases .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2-[2-(2-Methoxyethoxy)ethyl]piperidine in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electronic effects. For instance:

  • Electron-Donating Effects : The methoxyethoxy group increases electron density on the piperidine nitrogen, enhancing nucleophilicity.
  • Steric Maps : Molecular dynamics simulations reveal steric hindrance from the ethyleneoxy chain, which may slow reactions at the nitrogen site .
    Experimental validation using kinetic studies (e.g., competition experiments with varying electrophiles) is critical .

Q. What strategies resolve contradictions in reported catalytic activities of piperidine derivatives in asymmetric synthesis?

  • Systematic Screening : Vary catalysts (e.g., chiral Brønsted acids vs. transition-metal complexes) and solvents (polar aprotic vs. nonpolar). For example, highlights how sulfonyl groups modulate steric bulk, affecting enantioselectivity .
  • In Situ Monitoring : Use techniques like HPLC or Raman spectroscopy to track intermediates and identify competing pathways .
  • Data Reproducibility : Ensure consistent purity of starting materials (≥99%, verified via GC-MS) and standardized reaction setups .

Q. How does the methoxyethoxy substituent influence the compound’s solubility and stability in aqueous vs. organic media?

  • Solubility : The ethyleneoxy chain enhances hydrophilicity, enabling solubility in polar solvents (e.g., DMSO, ethanol). However, the piperidine core limits water solubility (<1 mg/mL at 25°C).
  • Stability : Hydrolysis of the ether linkage is negligible in neutral aqueous buffers but occurs under acidic conditions (pH <3). Stability studies via accelerated degradation (40°C/75% RH for 4 weeks) can quantify decomposition pathways .

Q. What methodologies are effective for analyzing stereochemical outcomes in reactions involving 2-[2-(2-Methoxyethoxy)ethyl]piperidine?

  • Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers.
  • Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., time-dependent DFT) to assign absolute configurations .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., salts with tartaric acid) to confirm stereochemistry .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to evaluate the compound’s role in multi-step synthetic pathways?

  • Pseudo-First-Order Conditions : Use excess reagent to isolate rate constants for individual steps (e.g., alkylation followed by cyclization).
  • In Situ IR or NMR : Monitor reaction progress in real time to identify rate-determining steps .
  • Statistical Analysis : Apply Eyring or Arrhenius plots to correlate temperature with activation energy .

Q. What are the best practices for reconciling conflicting data on the compound’s biological activity in different assay systems?

  • Assay Standardization : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa) and control for pH, temperature, and serum content.
  • Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess variability. highlights the importance of functional group interactions in biological activity .
  • Meta-Analysis : Compare data across peer-reviewed studies using platforms like PubChem or Reaxys to identify trends .

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